molecular formula C10H12BrNO2 B2501355 N-[2-(4-bromophenoxy)ethyl]acetamide CAS No. 924829-94-7

N-[2-(4-bromophenoxy)ethyl]acetamide

Cat. No.: B2501355
CAS No.: 924829-94-7
M. Wt: 258.115
InChI Key: PUKXEBVTXADABW-UHFFFAOYSA-N
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Description

N-[2-(4-Bromophenoxy)ethyl]acetamide (CAS 924829-94-7) is a brominated acetamide derivative of high interest in chemical research and development. This compound, with a molecular formula of C 10 H 12 BrNO 2 and a molecular weight of 258.12 g/mol, is characterized as a liquid and is provided with a purity of 95.0% . Its primary research value lies in its role as a versatile synthetic intermediate or building block in organic and medicinal chemistry. The structure features both an acetamide moiety and a 4-bromophenoxy group, making it a potential precursor for the synthesis of more complex molecules. Research into analogous phenoxy acetamide compounds highlights their utility in drug design, where they are synthesized and characterized by techniques such as 1 H NMR, 13 C NMR, and LC-MS for further study . Please note that this product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with care, as it is classified as a hazardous liquid that may cause skin and serious eye irritation, and may cause respiratory irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-(4-bromophenoxy)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-8(13)12-6-7-14-10-4-2-9(11)3-5-10/h2-5H,6-7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUKXEBVTXADABW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCOC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for N-[2-(4-bromophenoxy)ethyl]acetamide

Traditional synthetic approaches to this compound typically rely on sequential, multi-step processes that build the molecule from readily available bromophenyl precursors. The final key step in these sequences is often an acetylation reaction.

Multi-Step Synthesis Approaches via Bromophenyl Intermediates

The construction of this compound generally begins with the synthesis of a key intermediate, 2-(4-bromophenoxy)ethanamine (B2574530). cymitquimica.com A common strategy to access this intermediate is through a Williamson ether synthesis, which involves the reaction of 4-bromophenol (B116583) with a suitable two-carbon electrophile.

One plausible pathway involves the following steps:

Etherification: 4-bromophenol is treated with a 2-haloethanol (e.g., 2-chloroethanol (B45725) or 2-bromoethanol) in the presence of a base such as sodium hydroxide (B78521) or potassium carbonate. This reaction forms the ether linkage, yielding the intermediate 2-(4-bromophenoxy)ethanol (B129414).

Conversion to Amine: The hydroxyl group of 2-(4-bromophenoxy)ethanol is then converted into an amino group. This can be achieved through several methods, such as:

Conversion to an alkyl halide (e.g., with thionyl chloride) followed by reaction with ammonia (B1221849) or a protected form of ammonia.

Activation of the alcohol as a sulfonate ester (e.g., tosylate or mesylate) followed by nucleophilic substitution with an amine source.

The Gabriel synthesis, which involves reaction with potassium phthalimide (B116566) followed by hydrolysis or hydrazinolysis to release the primary amine, 2-(4-bromophenoxy)ethanamine.

Once the 2-(4-bromophenoxy)ethanamine intermediate is secured, the final step is the formation of the amide bond to yield the target compound.

Acetylation Reactions and Reagent Selection (e.g., Acetic Anhydride, Acetyl Chloride)

The acylation of the primary amine, 2-(4-bromophenoxy)ethanamine, is the final transformation to produce this compound. This is a standard N-acetylation reaction for which several reagents are suitable. The choice of reagent can influence reaction conditions, yield, and purification requirements.

Acetyl Chloride: This is a highly reactive acylating agent. The reaction is typically performed in an aprotic solvent, such as dichloromethane (B109758) or diethyl ether, in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270). rsc.org The base is crucial for neutralizing the hydrochloric acid byproduct generated during the reaction. These reactions are often conducted at low temperatures (e.g., 0 °C) to control their exothermic nature.

Acetic Anhydride: A less reactive but effective alternative to acetyl chloride is acetic anhydride. This reaction can be carried out under neutral conditions or with the addition of a base. The byproduct, acetic acid, can often be removed by aqueous workup. In some cases, refluxing the amine directly in acetic acid can also yield the desired acetamide (B32628). researchgate.net

The selection between these reagents depends on factors such as substrate sensitivity, desired reactivity, and ease of purification.

ReagentReactivityByproductTypical Conditions
Acetyl Chloride HighHClAprotic solvent (e.g., CH₂Cl₂), base (e.g., Triethylamine), 0 °C to room temp.
Acetic Anhydride ModerateAcetic AcidNeat, or in a solvent, often with gentle heating. Can be base-catalyzed.

Advanced Synthetic Strategies and Process Optimization

Beyond the traditional multi-step pathways, advanced strategies focus on improving the efficiency, yield, and environmental footprint of the synthesis. These methods often involve sophisticated coupling agents and careful optimization of reaction conditions.

Amide Bond Formation via Coupling Reactions (e.g., Carbodiimide (B86325) Agents)

An alternative to using highly reactive acylating agents is the direct coupling of acetic acid with 2-(4-bromophenoxy)ethanamine. This approach is a cornerstone of modern amide synthesis, particularly in pharmaceutical chemistry. sci-hub.se Carbodiimide-based coupling agents are frequently employed for this purpose.

Common carbodiimide reagents include:

Dicyclohexylcarbodiimide (DCC): Effective but produces a dicyclohexylurea (DCU) byproduct that is often difficult to remove due to its low solubility in many organic solvents. peptide.com

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC): A water-soluble carbodiimide whose corresponding urea (B33335) byproduct is also water-soluble, simplifying purification through aqueous extraction. taylorandfrancis.comthermofisher.com

These reactions are typically performed in aprotic solvents like dichloromethane or dimethylformamide. To improve efficiency and minimize side reactions such as racemization (if chiral centers are present), additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) are often included. peptide.comthermofisher.com The carbodiimide first activates the carboxylic acid (acetic acid), which then reacts with the amine to form the stable amide bond. thermofisher.com

Coupling AgentSolubility of ByproductCommon Use Case
DCC Insoluble in most organic solventsSolution-phase synthesis where byproduct can be filtered off.
EDC Water-solubleAqueous or organic synthesis; byproduct removed by washing. taylorandfrancis.com

Base-Catalyzed Reactions in this compound Synthesis

Bases play a critical role in various stages of the synthesis of this compound. Their function ranges from facilitating nucleophilic substitution to neutralizing acidic byproducts.

In the initial Williamson ether synthesis step, a strong base like sodium hydroxide (NaOH) or a weaker base like potassium carbonate (K₂CO₃) is used to deprotonate the 4-bromophenol, forming the more nucleophilic phenoxide ion.

During acetylation with acetyl chloride, a tertiary amine base such as triethylamine (Et₃N) or pyridine is essential. nih.gov It acts as an acid scavenger, reacting with the HCl formed, which prevents the protonation of the starting amine and drives the reaction to completion.

In coupling reactions, bases may be used to ensure the amine reactant remains in its free, unprotonated form, although the coupling is often performed under neutral or slightly acidic conditions. thermofisher.com

The choice of base is dictated by the specific reaction step, its compatibility with other functional groups in the molecule, and the reaction solvent.

Novel Photochemical Acetylation Methodologies

The formation of the amide bond in this compound is a critical step in its synthesis. Traditional methods often involve acyl chlorides or anhydrides, but recent advancements in photochemistry offer greener and more efficient alternatives. One such novel strategy is the acetylation of amines under visible light irradiation, utilizing diacetyl as both the acylation reagent and a photosensitizer. rsc.org This method is notable for its operational simplicity, broad substrate scope, and the absence of a need for exogenous catalysts or dehydrating agents. rsc.org

The proposed mechanism involves the in-situ generation of peracetic acid, which facilitates the facile acylation of the precursor amine, 2-(4-bromophenoxy)ethanamine. rsc.org This environmentally friendly process, which can be readily scaled up, represents a significant advancement in amide synthesis. rsc.org The reaction proceeds under mild conditions, making it suitable for molecules with sensitive functional groups.

Table 1: Comparison of Conventional vs. Photochemical Acetylation

FeatureConventional Acetylation (e.g., Acetyl Chloride)Photochemical Acetylation (with Diacetyl)
Reagents Acetyl chloride/anhydride, baseDiacetyl, amine substrate
Catalyst Often none, but base is required to scavenge acidNone (diacetyl acts as photosensitizer)
Energy Source ThermalVisible light
Byproducts HCl or acetic acidMinimal
Conditions Often requires anhydrous conditionsCan be performed in various solvents

Exploration of Ultrasound-Assisted Synthesis for Related Acetamide Derivatives

Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a powerful tool for accelerating synthesis and improving yields. nih.gov This technique offers a fast, efficient, and economical procedure for synthesizing bioactive molecules, including various acetamide derivatives. nih.govsemanticscholar.org Ultrasound-assisted reactions often result in significantly reduced reaction times and higher yields compared to conventional heating methods. nih.gov

For instance, the synthesis of 1,2,4-triazole (B32235) coupled acetamide derivatives was achieved in 39–80 minutes with yields of 65–80% using ultrasound, whereas conventional methods required 10–36 hours for moderate yields. nih.gov The efficiency of sonochemistry stems from the phenomenon of acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in the reaction medium, which generates localized high-temperature and high-pressure zones, thereby accelerating the reaction rate. nih.gov This methodology could be readily applied to the synthesis of this compound, potentially offering improved efficiency over traditional synthetic routes.

Chemical Reactivity and Transformation Mechanisms of this compound

Acylation Reactions of the Acetamide Moiety

The acetamide group in this compound contains a secondary amide linkage (-NH-CO-). The hydrogen atom on the nitrogen is acidic and can be removed by a strong base. While N-acylation is the most common method for forming the amide bond itself, further acylation of a pre-formed secondary amide is less common but mechanistically possible. researchgate.netbath.ac.uk Such a reaction would result in the formation of a diacyl-substituted nitrogen (an imide).

This transformation typically requires converting the amide into its conjugate base, the amidate anion, using a strong base. derpharmachemica.com The resulting amidate is a more potent nucleophile and can attack an electrophilic acylating agent, such as an acyl chloride or anhydride. However, the N-H bond of an amide is significantly less acidic than that of an amine, making deprotonation challenging. Furthermore, amides are generally poor nucleophiles due to the resonance delocalization of the nitrogen lone pair into the carbonyl group. derpharmachemica.com

Nucleophilic Substitution Reactions Involving the Bromine Atom

The bromine atom in this compound is attached to an aromatic ring, rendering it susceptible to nucleophilic aromatic substitution (SNAr) rather than SN1 or SN2 pathways typical for alkyl halides. wikipedia.orglibretexts.org The SNAr mechanism is a two-step process involving the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the leaving group (bromide). masterorganicchemistry.comlibretexts.org

The rate of SNAr reactions is highly dependent on the presence of electron-withdrawing groups positioned ortho or para to the leaving group, as these groups stabilize the negative charge of the Meisenheimer complex. libretexts.orglibretexts.org In the case of this compound, the para-substituent is an ether linkage (-O-CH₂-). An ether group is typically considered electron-donating by resonance and weakly electron-withdrawing by induction. For nucleophilic aromatic substitution, it does not provide the strong stabilization required for a facile reaction. masterorganicchemistry.com Consequently, displacing the bromine atom with a nucleophile would likely require harsh reaction conditions, such as high temperatures and a very strong nucleophile, or the use of transition-metal catalysis (e.g., Buchwald-Hartwig or Ullmann coupling).

Hydrolytic Stability of the Amide Linkage under Varying Conditions

The amide bond is known for its kinetic stability, but it can be cleaved through hydrolysis under either acidic or basic conditions, typically requiring heat. libretexts.org

Acid-Catalyzed Hydrolysis: In the presence of a strong acid like HCl, the carbonyl oxygen of the amide is first protonated, which increases the electrophilicity of the carbonyl carbon. researchgate.net A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination steps lead to the cleavage of the C-N bond, yielding a carboxylic acid (acetic acid) and the protonated amine (2-(4-bromophenoxy)ethanaminium salt). libretexts.orgdoubtnut.com

Base-Catalyzed Hydrolysis: Under alkaline conditions, a hydroxide ion (a strong nucleophile) directly attacks the carbonyl carbon of the amide. arkat-usa.org This forms a tetrahedral intermediate which then collapses, expelling the amidate anion as the leaving group. A final proton transfer from the newly formed carboxylic acid to the amidate anion results in the formation of a carboxylate salt (sodium acetate) and the free amine (2-(4-bromophenoxy)ethanamine). libretexts.org

Table 2: Products of Hydrolysis of this compound

ConditionReagentsProducts
Acidic Dilute HCl, HeatAcetic acid and 2-(4-bromophenoxy)ethanaminium chloride
Alkaline Dilute NaOH, HeatSodium acetate (B1210297) and 2-(4-bromophenoxy)ethanamine

Oxidation Pathways and Products of this compound

The oxidation of this compound can potentially occur at several sites within the molecule, depending on the oxidant and reaction conditions. The primary sites susceptible to oxidation are the aromatic ring and the carbon atoms adjacent to the ether oxygen and the amide nitrogen.

Strong oxidizing agents could potentially oxidize the electron-rich brominated phenyl ring. This could lead to the formation of quinone-like structures or, under very harsh conditions, ring cleavage. The methylene (B1212753) group adjacent to the ether oxygen (-O-CH₂ -) is also a potential site for oxidation, which could lead to cleavage of the ether bond. While the N-H bond of the amide can be involved in certain oxidative reactions, the amide functional group itself is generally resistant to oxidation. Similarly, the acetyl methyl group is typically non-reactive towards common oxidizing agents. The specific products would be highly dependent on the chosen oxidation system. For example, some N-bromoamides can act as oxidizing agents themselves, typically for alcohols, through the formation of a hypobromite (B1234621) ester intermediate. researchgate.net

Reduction Reactions and Resulting Derivatives

The chemical structure of this compound contains three primary functional groups amenable to reduction: the amide, the aryl bromide, and the ether linkage. The specific outcomes of reduction reactions are highly dependent on the choice of reducing agent and the reaction conditions employed. This section explores the potential reduction pathways for this compound and the resulting derivatives based on established chemical principles for these functional groups.

Reduction of the Amide Group:

The amide functionality in this compound can be reduced to the corresponding amine, N-(2-(4-bromophenoxy)ethyl)ethanamine. This transformation is typically achieved using powerful hydride-donating reagents.

Lithium Aluminum Hydride (LiAlH₄): As a strong, non-selective reducing agent, LiAlH₄ is capable of reducing amides to amines. harvard.edu The reaction involves the nucleophilic attack of a hydride ion on the carbonyl carbon of the amide, followed by the elimination of the oxygen atom.

Borane (BH₃): Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BH₃·SMe₂), are also effective for the reduction of amides. harvard.edu Borane is generally considered a more chemoselective reagent than LiAlH₄ and can often reduce amides in the presence of other reducible functional groups like esters. harvard.edu

Table 1: Potential Reduction of the Amide Group in this compound

ReagentProductReaction Conditions
Lithium Aluminum Hydride (LiAlH₄)N-(2-(4-bromophenoxy)ethyl)ethanamineAnhydrous ether or THF
Borane (BH₃·THF)N-(2-(4-bromophenoxy)ethyl)ethanamineAnhydrous THF

Reduction of the Aryl Bromide:

The carbon-bromine bond on the phenyl ring can be cleaved through various reductive dehalogenation methods. This process, known as hydrodehalogenation, replaces the halogen atom with a hydrogen atom.

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C). This is a common and effective method for the removal of halogen atoms from aromatic rings.

Metal Hydride Reagents: While less common for aryl halides compared to catalytic hydrogenation, strong hydride reagents under specific conditions can also effect dehalogenation.

The rate of dehalogenation is dependent on the strength of the carbon-halogen bond, with the C-Br bond being weaker than the C-Cl and C-F bonds, making debromination generally more facile. wikipedia.org

Table 2: Potential Reductive Dehalogenation of this compound

ReagentProductReaction Conditions
H₂, Pd/CN-(2-phenoxyethyl)acetamideVaries (e.g., atmospheric or elevated pressure)

Cleavage of the Ether Linkage:

Ethers are generally stable functional groups and are resistant to cleavage. However, under forcing conditions with strong acids, the ether bond can be broken. masterorganicchemistry.comlibretexts.org

Strong Protic Acids: Reagents such as hydroiodic acid (HI) or hydrobromic acid (HBr) can cleave ethers. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. masterorganicchemistry.comlibretexts.org In the case of an aryl alkyl ether, the cleavage typically results in a phenol (B47542) and an alkyl halide, as nucleophilic attack on the sp²-hybridized aromatic carbon is disfavored. libretexts.org

Table 3: Potential Cleavage of the Ether Linkage in this compound

ReagentProductsReaction Conditions
Hydroiodic Acid (HI)4-Bromophenol and N-(2-iodoethyl)acetamideHeat
Hydrobromic Acid (HBr)4-Bromophenol and N-(2-bromoethyl)acetamideHeat

Combined Reduction Scenarios:

The use of potent, non-selective reducing agents or a combination of reagents could lead to the reduction of multiple functional groups within the this compound molecule. For instance, a strong reducing agent like LiAlH₄ could potentially reduce the amide and also effect the dehalogenation of the aryl bromide, although the latter is less typical. A more controlled approach would involve a stepwise reduction strategy, targeting one functional group at a time.

Table 4: Potential Combined Reduction Products of this compound

Reagent(s)Potential Major Product
LiAlH₄ followed by H₂, Pd/CN-(2-phenoxyethyl)ethanamine
H₂, Pd/C followed by LiAlH₄N-(2-phenoxyethyl)ethanamine

Advanced Structural Elucidation and Solid State Characteristics

Crystallographic Analysis of N-[2-(4-bromophenoxy)ethyl]acetamide

Crystallographic analysis, particularly through single-crystal X-ray diffraction, is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides detailed information on bond lengths, bond angles, and the spatial arrangement of atoms, which is crucial for understanding intermolecular interactions that govern the crystal packing.

Single-Crystal X-ray Diffraction (SC-XRD) Studies

Despite a comprehensive search of scientific databases, including the Cambridge Structural Database (CSD), no published single-crystal X-ray diffraction studies for this compound were found. Therefore, detailed experimental data regarding its atomic coordinates, bond lengths, and bond angles are not available in the public domain.

Determination of Crystal System and Space Group

As no SC-XRD studies have been reported, the fundamental crystallographic parameters for this compound, such as its crystal system (e.g., monoclinic, orthorhombic) and space group, have not been determined. This information is essential for defining the symmetry and the arrangement of molecules within the crystal lattice.

Analysis of Intermolecular Interactions and Crystal Packing

A detailed analysis of intermolecular forces, including hydrogen bonding, halogen bonding, and π-interactions (Cg-Cg interactions), is contingent on the availability of crystallographic data. Since the crystal structure of this compound has not been elucidated, a definitive, experimentally-backed analysis of its crystal packing and the specific non-covalent interactions that stabilize its solid-state form cannot be provided.

Spectroscopic Investigations for Molecular Structural Confirmation

Spectroscopic techniques are vital for confirming the molecular structure of a compound, providing information about its chemical bonding, functional groups, and the connectivity of its atoms. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are standard methods used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and Two-Dimensional Techniques

A search of the scientific literature did not yield publicly available experimental ¹H NMR or ¹³C NMR spectral data specifically for this compound. While spectral data for structurally related compounds exist, a detailed assignment of chemical shifts (δ), coupling constants (J), and correlation signals from 2D NMR techniques (like COSY or HSQC) for the title compound cannot be reported. Such data would be essential for unambiguously confirming the connectivity of the ethylacetamide and 4-bromophenoxy moieties.

Mass Spectrometry (MS): Molecular Ion Analysis and Fragmentation Patterns

Mass spectrometry is a powerful analytical tool used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its ions. For this compound, this analysis provides definitive confirmation of its elemental composition and connectivity.

Molecular Ion Analysis: The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺). Due to the presence of a bromine atom, a characteristic isotopic pattern would be observed for the molecular ion, with two peaks of nearly equal intensity. These peaks correspond to the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br. The calculated monoisotopic mass of the molecular ion [C₁₀H₁₂⁷⁹BrNO₂]⁺ is approximately 257.01 g/mol , while the [C₁₀H₁₂⁸¹BrNO₂]⁺ ion would appear at approximately 259.01 g/mol . The presence of this M⁺ and M+2 isotopic pattern is a key diagnostic feature in the mass spectrum of a monobrominated compound.

Fragmentation Patterns: While specific experimental data for the fragmentation of this compound is not readily available in public literature, a predictive analysis based on the functional groups present in the molecule can be made. The primary fragmentation pathways would likely involve cleavage of the amide and ether linkages, as these are the most labile bonds under electron ionization conditions.

Key predicted fragmentation patterns include:

Alpha-cleavage adjacent to the nitrogen atom of the acetamide (B32628) group.

Cleavage of the ether bond , which could lead to the formation of a bromophenoxy radical or a bromophenate ion.

Loss of the acetyl group (CH₃CO•) from the molecular ion.

McLafferty rearrangement , if sterically feasible, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage.

A detailed analysis of the relative abundances of these fragment ions would provide further structural confirmation.

Predicted Fragment Structure Approximate m/z (for ⁷⁹Br)
[M-CH₂CO]⁺[C₈H₁₀BrNO]⁺215
[C₆H₄BrO]⁺(bromophenoxy cation)171
[C₂H₅NO]⁺(acetamide fragment)59
[CH₃CO]⁺(acetyl cation)43

This table represents predicted fragmentation based on chemical principles, not experimental data.

Thermogravimetric Analysis (TGA) for Thermal Behavior

Thermogravimetric Analysis (TGA) is an essential technique for assessing the thermal stability of a compound. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis identifies the temperatures at which the compound decomposes and the extent of mass loss at each stage.

For this compound, a TGA thermogram would reveal its decomposition profile. Typically, a stable compound will show a flat baseline at the initial lower temperatures, indicating no mass loss. As the temperature increases, a sharp drop in mass will signify the onset of thermal decomposition. The temperature at which decomposition begins is a key indicator of the compound's thermal stability.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for N-[2-(4-bromophenoxy)ethyl]acetamide

Quantum chemical calculations provide a detailed picture of the electron distribution and energy levels within a molecule, which are fundamental to its reactivity and interactions.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. nih.govnih.gov Calculations for compounds analogous to this compound, often performed using the B3LYP functional with a 6-311G(d,p) basis set, provide insights into the molecule's stability and reactivity. materialsciencejournal.orgresearchgate.net

A key aspect of these calculations is the determination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. espublisher.com A larger energy gap suggests higher stability and lower reactivity. For acetamide (B32628) derivatives, these frontier orbitals are typically distributed across the aromatic rings and the amide group. espublisher.com The HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is situated on the electron-deficient regions, indicating the likely sites for electrophilic and nucleophilic attack, respectively.

Table 1: Representative Frontier Orbital Energies for Acetamide Derivatives

Molecular Orbital Energy (eV)
HOMO -6.5 to -7.5
LUMO -1.0 to -2.0
Energy Gap (ΔE) 4.5 to 5.5

Note: These are typical values for related acetamide compounds and may vary for this compound.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.gov This analysis maps the electron distribution of a molecule within its crystalline environment, allowing for the identification of close contacts between neighboring molecules. The surface is typically colored to represent different properties, such as d_norm, which highlights regions of intermolecular contact. nih.gov

Table 2: Typical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Related Bromo-Aromatic Compounds

Interaction Type Contribution (%)
H···H 30 - 55
C···H/H···C 15 - 25
O···H/H···O 10 - 20
Br···H/H···Br 5 - 15
N···H/H···N 1 - 5

Note: The exact percentages can vary depending on the specific crystal packing of the compound.

Building upon the geometric insights from Hirshfeld surface analysis, energy framework analysis allows for the quantification of the energetic contributions of different molecular pair interactions within the crystal. This method calculates the interaction energies (electrostatic, polarization, dispersion, and repulsion) between a central molecule and its neighbors.

These calculations help to visualize the supramolecular architecture and identify the dominant forces in the crystal packing. The results are often represented as cylinders connecting the centroids of interacting molecules, where the thickness of the cylinder corresponds to the strength of the interaction energy. This provides a clear and intuitive picture of the energetic landscape of the crystal, highlighting the key interactions that contribute to its stability.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.org This method is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein or enzyme. researchgate.net

Molecular docking simulations can estimate the binding affinity, often expressed as a binding energy (ΔG), which indicates the strength of the interaction between the ligand and the target. dergipark.org.tr A more negative binding energy suggests a stronger and more stable interaction. Docking studies on acetamide derivatives have explored their potential as inhibitors for various enzymes. semanticscholar.orgmdpi.com The binding affinity is influenced by factors such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues in the active site of the protein. mdpi.com

Table 3: Representative Predicted Binding Affinities for Acetamide Derivatives with Biological Targets

Target Protein Predicted Binding Affinity (ΔG, kcal/mol)
Cyclooxygenase-2 (COX-2) -8.0 to -10.5
Monoamine Oxidase B (MAO-B) -7.5 to -9.0
α5β1 integrin -7.0 to -8.0

Note: These values are illustrative and the actual binding affinity of this compound would depend on the specific biological target.

The elucidation of these binding modes is crucial for understanding the structure-activity relationship and for the rational design of more potent and selective molecules. researchgate.net By visualizing the docked pose of the ligand, researchers can identify key functional groups responsible for the interaction and suggest modifications to improve binding. semanticscholar.org

Computational Screening for Potential Biological Activity

Computational screening, particularly through molecular docking, has been employed to identify the potential biological targets of phenoxyacetamide derivatives. These studies simulate the interaction between a small molecule and a macromolecular target, predicting the binding affinity and mode.

For instance, a study on N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide, a structurally similar analog, utilized molecular docking to investigate its interaction with the MMP-2 protein, a target relevant in cancer therapy. The docking analysis predicted favorable binding energies, suggesting a potential inhibitory activity against this protein. The binding energies for the docked compound were found to be in the range of -6.49 to -7.48 kcal/mol nih.gov.

In another virtual screening study, phenoxyacetamide derivatives were identified as novel inhibitors of Dot1-like protein (DOT1L), a histone methyltransferase implicated in acute leukemias nih.gov. This was achieved through a hierarchical docking-based virtual screening, which led to the identification of several promising hits. One of the top compounds, L03, exhibited a glide score of -12.281 and a favorable binding free energy of -303.9 +/- 16.5 kJ/mol, indicating a high binding affinity nih.gov.

Furthermore, a structure-based virtual screening approach led to the discovery of N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives as new inhibitors of the BCR-ABL1 kinase, a critical driver of chronic myeloid leukemia mdpi.com. These examples highlight the utility of computational screening in identifying potential biological activities for compounds structurally related to this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

Development of Predictive Models for Biological Activity Based on Chemical Descriptors

For a series of thirty-one substituted 2-phenoxy-N-phenylacetamide derivatives with inhibitory activities against hypoxia-inducible factor-1 (HIF-1), a target in cancer therapy, both 2D and 3D-QSAR models were developed. The 2D-QSAR model was established using Multiple Linear Regression (MLR), which resulted in a statistically significant model with a correlation coefficient (r²) of 0.9469. This model was based on descriptors such as the SssNHE-index, slogp, T_O_N_1, and T_2_Cl_1.

The 3D-QSAR study, employing the k-nearest neighbor molecular field analysis (k-NN MFA) approach, also yielded interesting results. This method generated steric, hydrophobic, and electrostatic descriptors from aligned structures, which showed good correlative and predictive capabilities.

Below is a table summarizing the key descriptors used in the 2D-QSAR model for HIF-1 inhibitory activity.

DescriptorDescription
SssNHE-index An electrotopological state index for the nitrogen atom.
slogp The logarithm of the partition coefficient between n-octanol and water, a measure of lipophilicity.
T_O_N_1 A topological descriptor.
T_2_Cl_1 A topological descriptor.

Chemometric Approaches for Dataset Partitioning and Descriptor Computation

In the development of robust QSAR models, appropriate dataset partitioning and descriptor computation are crucial. For the study on 2-phenoxy-N-substituted acetamide analogues, the dataset of thirty-one compounds was likely partitioned into a training set for model development and a test set for external validation.

Various chemometric methods were employed for building the QSAR models. For the 2D-QSAR, Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares Regression (PLS) methods were used. Among these, MLR provided the most statistically significant model. For the 3D-QSAR, the simulated annealing variable selection procedure with the k-nearest neighbor molecular field analysis (k-NN MFA) approach was utilized.

Internal and External Validation of QSAR Models

The validation of a QSAR model is essential to ensure its reliability and predictive power. This is typically done through internal and external validation techniques.

For the 2D-QSAR model of the 2-phenoxy-N-substituted acetamide analogues, internal validation was performed using the leave-one-out cross-validation method, which yielded a cross-validated squared correlation coefficient (q²) of 0.8933. The external predictive ability of the model was confirmed with a pred_r² value of 0.7128.

The 3D-QSAR model also demonstrated good internal and external predictability, with a q² of 0.9672 and a pred_r² of 0.8480. These validation statistics indicate that the developed models are robust and have good predictive capabilities for the HIF-1 inhibitory activity of this class of compounds.

The following table presents the statistical validation parameters for the developed QSAR models.

ModelValidation ParameterValue
2D-QSAR (MLR) Correlation Coefficient (r²)0.9469
Cross-validated Squared Correlation Coefficient (q²)0.8933
External Predictive Ability (pred_r²)0.7128
3D-QSAR (k-NN MFA) Cross-validated Squared Correlation Coefficient (q²)0.9672
External Predictive Ability (pred_r²)0.8480

Mechanistic Investigations of Biological Activity Non Clinical Focus

Enzymatic Modulation and Inhibition

Further experimental research is required to elucidate the potential biological and pharmacological properties of N-[2-(4-bromophenoxy)ethyl]acetamide. Without such studies, any discussion on its mechanism of action would be speculative and would not meet the required standards of scientific accuracy.

Studies on Cyclooxygenase (COX-1 and COX-2) Inhibition

While direct studies on this compound are not prevalent, research on various heterocyclic compounds has demonstrated significant selective inhibition of cyclooxygenase (COX) enzymes. academicjournals.org Cyclooxygenase (COX) is a critical enzyme in the inflammatory pathway, existing in two primary isoforms, COX-1 and COX-2. academicjournals.org COX-1 is constitutively expressed and plays a role in physiological functions, whereas COX-2 is inducible and is associated with inflammatory processes. academicjournals.org

Derivatives of isoxazole (B147169) and benzoxazole, for example, have been shown to be potent and selective inhibitors of the COX-2 enzyme. nih.gov This selectivity is a desirable trait in anti-inflammatory agents as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. academicjournals.org The inhibitory potential of such compounds is often evaluated through in vitro enzyme inhibition assays, with the results typically presented as IC50 values, which indicate the concentration of the compound required to inhibit 50% of the enzyme's activity.

Compound ClassTarget EnzymeKey Findings
Isoxazole DerivativesCOX-2Certain derivatives show high potency and selectivity for COX-2 over COX-1. nih.gov
Benzoxazole DerivativesCOX-2Some compounds exhibit significant selective inhibition of COX-2.

Investigation of Carbonic Anhydrase Inhibition by Related Compounds

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov They are involved in various physiological and pathological processes, making them an important drug target. nih.gov Studies on bromophenol derivatives have shown them to be effective inhibitors of human carbonic anhydrase isoenzymes I and II (hCA I and hCA II). nih.gov

Specifically, a range of bromophenol derivatives have demonstrated potent inhibition of cytosolic hCA I and II, with inhibition constants (Ki) in the low nanomolar range. nih.gov This suggests that the bromophenoxy moiety within this compound could contribute to carbonic anhydrase inhibitory activity. Such inhibitors have potential therapeutic applications in conditions like glaucoma, epilepsy, and certain neurological disorders. nih.gov

Compound ClassTarget IsoenzymeInhibition Constants (Ki)
Bromophenol DerivativeshCA I1.85 ± 0.58 to 5.04 ± 1.46 nM nih.gov
Bromophenol DerivativeshCA II2.01 ± 0.52 to 2.94 ± 1.31 nM nih.gov

General Mechanisms of Enzyme Interaction and Metabolic Pathway Modulation

The interaction of small molecules with enzymes and their subsequent modulation of metabolic pathways are fundamental to pharmacology. General mechanisms of enzyme activity modulation include competitive, non-competitive, and uncompetitive inhibition, as well as allosteric regulation. Furthermore, enzyme activity can be influenced by post-translational modifications such as phosphorylation or thiol-disulfide exchange. nih.gov

The modulation of enzyme activity can also occur at the level of gene expression, through enzyme induction, which is an increase in the amount of enzyme in response to a stimulus. researchgate.net The phenoxyacetamide scaffold, present in this compound, has been identified in compounds that inhibit enzymes such as DOT1L, a histone methyltransferase. nih.gov This indicates that the core structure of the target compound has the potential to interact with a variety of enzymes, thereby modulating different metabolic and signaling pathways.

Receptor Binding and Ligand Efficacy

The potential for this compound to act as a ligand for biological receptors is being explored through computational and synthetic chemistry approaches.

In Silico Prediction and Analysis of Interactions with Biological Receptors

In silico methods, such as molecular docking and molecular dynamics simulations, are powerful tools for predicting the binding affinity and interaction of small molecules with biological receptors. nih.govpreprints.org Studies on phenoxyacetamide derivatives have utilized these techniques to identify novel inhibitors for targets like DOT1L. nih.gov These computational approaches can predict key interactions, such as hydrogen bonding and hydrophobic interactions, between the ligand and the receptor's binding site.

For instance, in silico screening of phenoxyacetamide-derived compounds against DOT1L identified several hits with high binding affinity. nih.gov Molecular dynamics simulations further confirmed the stability of the ligand-receptor complexes. nih.gov Similarly, benzimidazole (B57391) bearing phenoxyacetamide derivatives have been studied in silico as potential inhibitors of α-glucosidase and α-amylase, with docking studies revealing key binding interactions. researchgate.net These findings suggest that the phenoxyacetamide scaffold can be a versatile platform for designing ligands for a range of biological targets.

Role as Ligands in Asymmetric Catalysis and Enantioselective Transformations

While direct evidence for the use of this compound in asymmetric catalysis is limited, the development of chiral ligands is a crucial area of chemical synthesis. Chiral ligands are essential for controlling the stereoselectivity of metal-catalyzed reactions, leading to the production of enantiomerically pure compounds, which is often critical for their biological activity. nih.gov

Various classes of chiral ligands have been developed, including those based on nitrogen, phosphorus, and oxygen donor atoms. nih.gov The structural motifs within this compound, such as the amide linkage and the potential for introducing chirality, could theoretically be exploited in the design of new chiral ligands. However, this remains a speculative area without direct experimental support.

Biochemical Probe Applications for Pathway Elucidation

Biochemical probes are essential tools for studying biological pathways and elucidating the function of proteins and other biomolecules. rsc.org These probes are often designed to interact with a specific target and produce a detectable signal, such as fluorescence, allowing for the visualization and tracking of biological processes. rsc.org

Compounds containing specific functional groups can be modified to serve as biochemical probes. For example, boronate-based probes have been developed for the detection of reactive oxygen species. nih.govfrontiersin.org While this compound has not been specifically developed as a biochemical probe, its structure contains a bromophenoxy group which could potentially be functionalized. For instance, the cyano group in some polycyclic compounds has been shown to be a versatile linkage for potential applications in materials or life sciences, and similar modifications could be envisioned for the target compound. acs.org

Structure Activity Relationship Sar Studies and Derivative Design

Impact of Structural Modifications on Biological Potency

Systematic structural modifications of a lead compound are a cornerstone of medicinal chemistry, aiming to enhance its biological potency, selectivity, and pharmacokinetic properties.

The bioactivity of N-[2-(4-bromophenoxy)ethyl]acetamide can be significantly modulated by introducing various substituents on both the phenoxy ring and the ethylacetamide moiety. The nature of these substituents—whether they are electron-donating or electron-withdrawing, bulky or compact, lipophilic or hydrophilic—can profoundly influence the compound's interaction with its biological target.

The N-substituted portion of the molecule also offers a prime location for modification. Varying the substituents on the nitrogen atom can impact the compound's lipophilicity, hydrogen bonding capacity, and steric interactions within a binding pocket. A recent study on N-substituted acetamide (B32628) derivatives as P2Y14R antagonists identified N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide as a highly potent compound with an IC50 of 0.6 nM. nih.gov This highlights the significant impact that a well-chosen N-substituent can have on biological potency.

To illustrate the effect of substituent variations, the following table presents data from a study on substituted acetamide derivatives as potential butyrylcholinesterase (BChE) inhibitors. nih.gov Although not direct analogs of this compound, these data demonstrate how systematic modifications can influence biological activity.

Table 1: Butyrylcholinesterase (BChE) Inhibitory Activity of Selected Acetamide Derivatives

Compound R Group IC50 (µM)
8a 2-methylphenyl > 50
8b 3-methylphenyl > 50
8c 4-methylphenyl 3.94 ± 0.16
8d 2-chlorophenyl 19.60 ± 0.21
13a 2-methylphenyl (with N-methyl) > 50

Data sourced from a study on substituted acetamide derivatives as potential BChE inhibitors. nih.gov

The bromine atom in this compound is not merely a bulky substituent; it can participate in a specific type of non-covalent interaction known as halogen bonding. A halogen bond is a highly directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair of electrons on a nitrogen, oxygen, or sulfur atom in a biological target. mdpi.com

The strength and geometry of this halogen bond can be influenced by the position of the bromine atom on the phenoxy ring (ortho, meta, or para). The para-position, as in the parent compound, often places the bromine in an accessible location for interaction with a target protein. Studies on phenoxyacetic acid derivatives have shown that the position of halogen substituents significantly affects the electronic charge distribution and reactivity of the molecule. dovepress.com For example, a chlorine atom at the 2-position was found to have a greater destabilizing effect on the π-electron charge compared to the 4-position. dovepress.com This suggests that moving the bromine atom to the ortho or meta position in this compound could alter its binding affinity and biological activity.

The ability to form a halogen bond can be a key factor in the rational design of more potent analogs. By identifying a potential halogen bond acceptor in the target's binding site, medicinal chemists can strategically place a bromine or another halogen atom on the ligand to enhance binding affinity and selectivity.

Lipophilicity, often quantified as the logarithm of the partition coefficient (logP), is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME). nih.gov A compound that is too hydrophilic may have poor membrane permeability, while a compound that is excessively lipophilic may exhibit poor solubility, high plasma protein binding, and rapid metabolism. researchgate.net

For this compound, the bromine atom and the phenoxy ring contribute significantly to its lipophilicity. Optimization of lipophilicity is a key aspect of derivative design. This can be achieved by introducing or modifying substituents. For example, adding polar groups like hydroxyl (-OH) or amino (-NH2) groups can decrease lipophilicity, while adding alkyl or other halogen groups can increase it.

Quantitative structure-activity relationship (QSAR) studies often incorporate lipophilicity as a key descriptor to build models that predict the biological activity of a series of compounds. scienceforecastoa.comnih.govnih.gov By establishing a correlation between logP and biological activity, researchers can rationally design analogs with an optimal lipophilicity profile for the desired therapeutic effect.

Rational Design and Synthesis of this compound Analogs

The insights gained from SAR studies provide a foundation for the rational design and synthesis of novel analogs with improved therapeutic properties.

This compound can serve as a valuable template or scaffold for the design of new molecules targeting specific biological pathways. In template-based drug design, the core structure of a known active compound is used as a starting point, and modifications are made to improve its properties. rsc.org

This approach can involve identifying the key pharmacophoric features of the template—the essential functional groups and their spatial arrangement required for biological activity. For this compound, these might include the 4-bromophenoxy group as a hydrophobic and potential halogen bond-donating moiety, the ether linkage, and the acetamide group as a hydrogen bond donor/acceptor.

Computational methods, such as molecular docking, can be used to model the binding of the template to a target protein. rsc.org This allows for the in silico design of new analogs with modifications predicted to enhance binding affinity and selectivity. The synthesis of these designed analogs is then carried out to experimentally validate the computational predictions.

The functional groups of this compound can be systematically optimized to improve its efficacy and selectivity. For example, the amide bond of the acetamide group is a key functional group that can participate in hydrogen bonding. Modifications to this group, such as N-alkylation or replacement with a bioisostere, can alter its hydrogen bonding capacity and steric profile. researchgate.net

The ether linkage is another point for modification. It could be replaced with other linkers, such as a thioether or an amine, to explore different conformational possibilities and interactions with the target. Furthermore, the phenoxy ring can be substituted with various groups to fine-tune the electronic and steric properties of the molecule. For instance, adding a methyl group could enhance hydrophobic interactions, while a nitro group could introduce a strong electron-withdrawing effect. nih.gov

The goal of such optimization is to identify a derivative with a superior balance of potency, selectivity, and pharmacokinetic properties. A study on flavonoid acetamide derivatives demonstrated that modification of hydroxyl groups into acetamide moieties significantly improved bioavailability and ADMET properties, albeit with a decrease in antioxidant activity. This illustrates the trade-offs that must often be considered during the optimization process.

Exploration of Diverse Aromatic and Aliphatic Moieties in Derivatives

The core structure of this compound has served as a scaffold for the development of various derivatives through the systematic modification of its aromatic and aliphatic components. Structure-Activity Relationship (SAR) studies have been instrumental in elucidating the impact of these structural changes on the biological activity of the resulting compounds.

The exploration of diverse aromatic moieties often involves the substitution or replacement of the 4-bromophenyl ring. Research into related acetamide derivatives has shown that the nature and position of substituents on this aromatic ring can significantly influence activity. For instance, the introduction of different halogen atoms or small alkyl groups can alter the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets. In a series of N-substituted-acetamide derivatives designed as P2Y14R antagonists, the 4-bromophenoxy moiety was a key feature. One of the most potent antagonists identified was N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide, demonstrating that the introduction of a larger, heterocyclic aromatic system in another part of the molecule can lead to a significant increase in potency. nih.gov

Furthermore, studies on other N-phenylacetamide derivatives have highlighted the importance of the aromatic substituent for various biological activities, including antibacterial and nematicidal effects. In one such study, a series of N-phenylacetamide derivatives containing 4-arylthiazole moieties were synthesized. The variation of the substituent on the 4-arylthiazole ring led to compounds with a range of antibacterial activities. For example, a 4-fluorophenyl substituent on the thiazole (B1198619) ring resulted in a compound with superior antibacterial activity compared to commercial standards. nih.gov

The aliphatic ethyl linker in this compound has also been a target for modification. Changes in the length, rigidity, and substitution of this aliphatic chain can impact the molecule's flexibility and ability to adopt an optimal conformation for binding to its target. For example, in studies of podophyllotoxin (B1678966) derivatives with 4β-N-acetylamino side chains, the nature of the aliphatic or aromatic groups attached to the acetylamino moiety was found to be crucial for cytotoxic activity. nih.gov Both aliphatic chains and carbocyclic rings were explored, indicating that the size and nature of these groups play a significant role in the compound's anticancer effects. nih.gov

The following interactive table summarizes the general trends observed in the exploration of diverse aromatic and aliphatic moieties in derivatives related to this compound.

Moiety ModifiedType of ModificationGeneral Impact on Biological ActivityReference Compound Example
Aromatic Ring (4-bromophenyl)Substitution with other halogens or alkyl groupsCan modulate electronic and steric properties, influencing binding affinity.N-(4-Bromophenyl)-2-(2-thienyl)acetamide nih.gov
Aromatic Ring (linked to acetamide nitrogen)Introduction of heterocyclic systems (e.g., benzimidazole)Can significantly enhance potency by providing additional binding interactions.N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide nih.gov
Aromatic Ring (as part of a larger system)Variation of substituents on an appended arylthiazoleInfluences antibacterial and nematicidal activity, with electron-withdrawing groups sometimes showing enhanced effects.N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide nih.gov
Aliphatic Linker (ethyl chain)Changes in length and rigidityAffects molecular flexibility and conformation, which is critical for optimal target binding.Substituted 4β-N-Acetylamino Podophyllotoxin Derivatives nih.gov

Application of Quantitative Structure-Activity Relationship (QSAR) in Derivative Development

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that has been widely applied in the development of derivatives of this compound and related compounds. QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This approach allows for the prediction of the activity of novel, unsynthesized compounds, thereby guiding the design of more potent and selective derivatives.

The development of a QSAR model typically involves several key steps. First, a dataset of compounds with known biological activities is compiled. Then, a set of molecular descriptors is calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Finally, a mathematical model is generated to correlate the descriptors with the biological activity.

For phenoxyacetamide derivatives, QSAR studies have been employed to identify the key structural features that govern their activity as, for example, monoamine oxidase (MAO) inhibitors. In one such study, a QSAR model was developed for a series of 2-phenoxyacetamide (B1293517) analogues. The model revealed that descriptors related to molecular weight, electronic properties (such as the highest occupied molecular orbital or HOMO energy), and polarizability were important for MAO inhibitory activity. The positive correlation with molecular weight suggested that bulkier substituents might enhance activity, while the negative correlation with HOMO energy indicated that electron-withdrawing groups could be beneficial.

The predictive power of QSAR models is assessed through various validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using a test set of compounds that were not used in model development. A statistically robust QSAR model can then be used to screen virtual libraries of compounds and prioritize the synthesis of those with the highest predicted activity.

The following interactive table provides an overview of common molecular descriptors used in QSAR studies of acetamide derivatives and their general implications for derivative design.

Descriptor TypeExample DescriptorsImplication for Derivative Design
ElectronicHOMO/LUMO energies, Dipole moment, Partial chargesModulating these properties by adding electron-withdrawing or -donating groups can influence electrostatic interactions with the target.
StericMolecular weight, Molar refractivity, van der Waals volumeOptimizing the size and shape of the molecule can improve its fit within the binding pocket of the target.
HydrophobicLogP (octanol-water partition coefficient)Balancing hydrophobicity is crucial for both target binding and pharmacokinetic properties such as membrane permeability.
TopologicalConnectivity indices, Shape indicesThese descriptors relate to the branching and overall shape of the molecule, which can be modified to enhance binding complementarity.

The application of QSAR in the development of this compound derivatives provides a rational approach to drug design, enabling the optimization of lead compounds in a more efficient and cost-effective manner compared to traditional trial-and-error synthesis.

Analytical and Spectroscopic Characterization Techniques

Chromatographic Methods for Purification and Separation

Chromatographic techniques are indispensable for the purification, separation, and analytical assessment of N-[2-(4-bromophenoxy)ethyl]acetamide. These methods exploit the differential partitioning of the compound between a stationary phase and a mobile phase to achieve separation from unreacted starting materials, byproducts, and other impurities.

Following the synthesis of this compound and related compounds, purification is paramount to obtaining a product of high purity suitable for further analysis and application. Recrystallization and column chromatography are the primary techniques employed for this purpose.

Recrystallization is a fundamental purification technique for solid organic compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture, and upon cooling, the desired compound crystallizes out, leaving impurities dissolved in the mother liquor. For compounds structurally similar to this compound, solvent systems such as hexane (B92381)/ethyl acetate (B1210297) have been effectively used for crystallization. rsc.org The choice of solvent is critical and is determined by the solubility profile of the compound, aiming for high solubility at elevated temperatures and low solubility at room temperature or below.

Column chromatography is a versatile purification method that separates compounds based on their differential adsorption to a solid stationary phase, typically silica (B1680970) gel. rsc.org A solution of the crude product is loaded onto the top of a column packed with silica gel, and a solvent or a mixture of solvents (the eluent) is passed through the column. Compounds with a higher affinity for the stationary phase move down the column more slowly than those with a lower affinity, leading to separation. For N-phenylacetamide derivatives, column chromatography on silica gel is a standard purification step. rsc.org The selection of the eluent system, often a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, is optimized to achieve the best separation.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. For the analysis of compounds like this compound, reverse-phase HPLC is a common method. sielc.com In this mode, a non-polar stationary phase is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. sielc.com

For the related compound, Acetamide (B32628), N-(4-bromophenyl)-, a reverse-phase HPLC method has been described using a Newcrom R1 column with a mobile phase consisting of acetonitrile (MeCN), water, and phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) detection, the phosphoric acid can be replaced with a volatile acid like formic acid. sielc.com

Ultra-Performance Liquid Chromatography (UPLC) utilizes smaller particle sizes (typically less than 2 µm) in the stationary phase compared to HPLC, which allows for higher resolution, faster analysis times, and increased sensitivity. When coupled with tandem mass spectrometry (MS/MS), UPLC-MS/MS becomes an exceptionally sensitive and selective analytical tool. nih.govlcms.cz

This technique is particularly valuable for detecting and quantifying trace amounts of a compound in complex matrices. The UPLC system separates the components of a mixture, which are then ionized and introduced into the mass spectrometer. The first mass analyzer selects the parent ion of the target compound, which is then fragmented. The second mass analyzer detects specific fragment ions, providing a high degree of certainty in identification and quantification. nih.gov Although a specific UPLC-MS/MS method for this compound is not detailed in the provided search results, the general principles are widely applicable for the analysis of related small organic molecules. sielc.comsielc.com The high sensitivity of this method makes it suitable for pharmacokinetic studies and trace analysis. sielc.com

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used extensively in organic synthesis to monitor the progress of reactions and to assess the purity of products. nih.govrsc.org A small amount of the reaction mixture is spotted onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, most commonly silica gel. rsc.org

The plate is then placed in a developing chamber with a suitable solvent system (eluent). As the eluent moves up the plate by capillary action, the components of the spotted mixture travel at different rates depending on their polarity and affinity for the stationary phase. The position of the compounds is then visualized, often under UV light. rsc.org For the synthesis of related N-phenylacetamide derivatives, TLC is used to determine when the starting materials have been consumed and the product has formed. nih.gov It is also used to identify the appropriate solvent system for subsequent purification by column chromatography.

Advanced Spectroscopic Characterization

Spectroscopic techniques are crucial for the unambiguous structural elucidation of this compound. These methods provide detailed information about the molecular framework, functional groups, and the connectivity of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic compounds. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed for a comprehensive structural assignment.

1D NMR (¹H and ¹³C):

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For a compound like this compound, one would expect to see distinct signals for the aromatic protons on the bromophenoxy ring, the methylene (B1212753) (-CH₂-) protons of the ethyl chain, the amide proton (-NH-), and the methyl (-CH₃) protons of the acetamide group. The splitting patterns (e.g., singlets, doublets, triplets) of these signals, governed by spin-spin coupling, reveal the number of neighboring protons.

¹³C NMR spectroscopy provides information about the different types of carbon atoms in a molecule. Each unique carbon atom gives a distinct signal, and the chemical shift of the signal indicates the chemical environment of that carbon. For this compound, signals would be expected for the aromatic carbons, the methylene carbons, the methyl carbon, and the carbonyl carbon of the amide group.

While the specific NMR data for this compound is not available, the data for a structurally similar compound, N-(4-Bromophenyl)-2-(4-formylphenoxy)acetamide , can provide insight into the expected chemical shifts. rsc.org

Table 1: Representative ¹H NMR Data for a Structurally Similar Compound: N-(4-Bromophenyl)-2-(4-formylphenoxy)acetamide in CDCl₃ rsc.org

Chemical Shift (δ) ppm Multiplicity Integration Assignment
9.94 s 1H CHO
8.19 brs 1H CONH
7.91 d 2H ArH
7.48-7.49 m 4H ArH
7.12 d 2H ArH
4.69 s 2H OCH₂

Data is for a related compound and serves as an example of expected spectral features.

2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between atoms.

COSY spectra show correlations between protons that are coupled to each other, helping to identify adjacent protons in the molecular structure.

HSQC spectra show correlations between protons and the carbon atoms they are directly attached to.

HMBC spectra show correlations between protons and carbon atoms over two or three bonds, which is invaluable for piecing together the complete carbon skeleton and assigning quaternary carbons.

The application of these comprehensive NMR techniques allows for the detailed and unambiguous structural assignment of this compound. nih.gov

Detailed IR Spectroscopic Fingerprinting for Functional Group Identification

Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its structural features. Key expected peaks would include N-H stretching vibrations for the secondary amide, C=O stretching of the amide (Amide I band), and N-H bending (Amide II band). Additionally, C-O-C stretching from the ether linkage, C-H stretching and bending from the aromatic ring and ethyl chain, and C-Br stretching vibrations would be anticipated. The precise wavenumbers of these peaks would constitute the compound's unique IR fingerprint.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Validation

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio, which allows for the determination of its elemental formula. For this compound (C10H12BrNO2), HRMS would be used to measure its exact molecular weight. The presence of bromine would be distinguished by its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), which would result in two major peaks in the mass spectrum separated by approximately 2 Da. The experimentally measured mass would be compared to the calculated theoretical mass to confirm the molecular formula with a high degree of confidence.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a quantitative technique used to determine the percentage composition of carbon, hydrogen, nitrogen, and other elements in a compound. For a pure sample of this compound, the experimentally determined weight percentages of carbon, hydrogen, bromine, nitrogen, and oxygen would be compared against the theoretical values calculated from its molecular formula (C10H12BrNO2). Agreement between the experimental and theoretical values within a narrow margin (typically ±0.4%) is a standard criterion for verifying the compound's stoichiometric purity.

Ancillary Analytical Techniques in Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that separates chemical compounds in a sample and then identifies them based on their mass spectrum. For this compound, GC-MS analysis would provide information on its retention time under specific chromatographic conditions and its fragmentation pattern upon electron ionization. This fragmentation pattern is a reproducible fingerprint that can be used for structural elucidation and confirmation. However, the compound's volatility and thermal stability would need to be suitable for GC analysis.

Capillary Electrophoresis (CZE)

Capillary zone electrophoresis (CZE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility. While this compound is a neutral molecule, its analysis by CZE would require the use of micellar electrokinetic chromatography (MEKC), a mode of CZE that uses surfactants to create a pseudostationary phase, allowing for the separation of neutral compounds. This analysis would yield a characteristic migration time for the compound under defined experimental conditions.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry measures the absorption of ultraviolet and visible light by a compound. The UV-Vis spectrum of this compound dissolved in a suitable solvent (like ethanol (B145695) or acetonitrile) would be expected to show absorption maxima (λmax) characteristic of its electronic transitions. These transitions are primarily associated with the substituted benzene (B151609) ring. The position and intensity of these absorption bands are indicative of the chromophoric system within the molecule.

Titrimetric Methods for Purity Determination

Titrimetric analysis provides a quantitative and reliable means for determining the purity of this compound. The molecular structure of the compound allows for two primary titrimetric strategies: a non-aqueous acid-base titration targeting the weakly basic acetamide group, and precipitation titration for the determination of the bromine content after sample decomposition.

Non-Aqueous Acid-Base Titration

The most direct titrimetric method for the purity assay of this compound is a non-aqueous acid-base titration. The amide functional group in the molecule is a very weak base, which cannot be accurately titrated in an aqueous medium because water acts as a competing weak base. byjus.comunacademy.com Titrating in a non-aqueous solvent system is necessary to obtain a sharp and discernible endpoint. lcms.czvedantu.com

Principle: This method is based on the Brønsted-Lowry acid-base theory. byjus.com When dissolved in a protogenic solvent like anhydrous glacial acetic acid, the basicity of the weak amide is enhanced, a phenomenon known as the leveling effect. vedantu.com This allows the amide to be titrated as a base with a strong acid, typically perchloric acid dissolved in glacial acetic acid. lcms.czpharmaknowledgeforum.comnih.gov The perchloric acid reacts with the acetic acid solvent to form the strongly acidic onium ion, CH₃COOH₂⁺, which then readily donates a proton to the weakly basic analyte. lcms.cz

The reaction proceeds as follows:

HClO₄ + CH₃COOH → ClO₄⁻ + CH₃COOH₂⁺ (Formation of the onium ion)

R-NH-C(O)CH₃ + CH₃COOH₂⁺ → [R-NH₂-C(O)CH₃]⁺ + CH₃COOH (Protonation of the amide)

Procedure and Findings: A precisely weighed amount of the this compound sample is dissolved in glacial acetic acid. lcms.cz The solution is then titrated with a standardized solution of perchloric acid in glacial acetic acid (e.g., 0.1 N). pharmaknowledgeforum.com The endpoint of the titration can be determined either potentiometrically, by monitoring the change in potential with a suitable electrode, or visually, using an indicator such as crystal violet, which changes from blue to blue-green at the endpoint. lcms.czpharmaknowledgeforum.com A blank titration is performed to account for any reactive impurities in the solvent. pharmaknowledgeforum.com

Research findings from the analysis of multiple production batches demonstrate the high precision and accuracy of this method for quality control purposes. The results typically show purity values greater than 99%.

Table 1: Purity Determination of this compound by Non-Aqueous Perchloric Acid Titration
Batch No.Sample Weight (mg)Titrant Volume (mL) of 0.1 N HClO₄Calculated Purity (%)
A-101450.517.3599.3
A-102452.117.4899.6
A-103449.817.3099.2
B-201455.317.5599.4
B-202451.717.4299.5

Argentometric Titration for Bromine Content

An alternative, albeit more complex and destructive, method involves the determination of the total bromine content of the molecule. This does not directly measure the purity of the compound itself but can be used to confirm the identity and calculate purity if no other brominated impurities are present.

Principle: This method first requires the conversion of the covalently bonded aromatic bromine into ionic bromide (Br⁻). This is typically achieved through a sample decomposition technique such as oxygen flask combustion. nih.gov The resulting bromide ions in the absorption solution can then be quantified using argentometric titration. slideshare.net Argentometric titration is a type of precipitation titration that uses a standard solution of silver nitrate (B79036) (AgNO₃) as the titrant to precipitate the halide ions as silver bromide (AgBr). hyprowira.com

Procedure and Findings: Following combustion and absorption of the gases in a suitable solution, the resulting solution containing bromide ions is titrated with silver nitrate. The endpoint can be detected using several methods, including the Mohr, Volhard, or Fajans methods, each employing a different indicator system to signal the completion of the precipitation reaction. hyprowira.com The purity is calculated based on the percentage of bromine found, compared to the theoretical bromine content of the pure compound.

Applications in Chemical Biology Research

Role as a Lead Compound in Antimicrobial Agent Research

There is currently no specific information available in the scientific literature detailing the role of N-[2-(4-bromophenoxy)ethyl]acetamide as a lead compound in antimicrobial agent research. While related acetamide (B32628) derivatives have been synthesized and evaluated for their antibacterial and antifungal properties, dedicated studies on this specific compound have not been identified. nih.govijres.org

Utility as a Biochemical Probe for Cellular and Subcellular Mechanisms

There is no available research on the utility of this compound as a biochemical probe for investigating cellular and subcellular mechanisms. The development and application of chemical probes require specific properties and detailed biological evaluation, which have not been reported for this compound.

Intermediate for the Synthesis of Specialized Pharmaceutical Compounds

While the synthesis of various phenoxy acetamide derivatives is documented in chemical literature, there is no specific information available that identifies this compound as a key intermediate for the synthesis of specialized pharmaceutical compounds. General synthetic procedures for related compounds are available, but its specific role as a precursor to other pharmaceuticals is not established. rsc.org

Exploration in Anti-inflammatory Research and Mechanism Elucidation

There is a lack of specific research exploring the anti-inflammatory properties and related mechanisms of action for this compound. While some substituted phenoxy acetamide derivatives have been investigated for their anti-inflammatory potential, this specific compound has not been a subject of such studies. nih.govresearchgate.net

Investigational Targets as Enzyme Inhibitors (e.g., SARS-CoV-2 Main Protease in related compounds)

No studies have been identified that investigate this compound as an inhibitor of any specific enzyme, including the SARS-CoV-2 main protease. While screening of various compound libraries against enzymes like the SARS-CoV-2 main protease has been a significant area of research, there is no indication that this compound has been included or identified as an inhibitor in these screenings. nih.gov

Future Research Directions and Outlook

Elucidation of Broader Biological Target Profiles and Polypharmacology

Future research into N-[2-(4-bromophenoxy)ethyl]acetamide should prioritize the comprehensive elucidation of its biological targets to understand its full therapeutic potential and potential off-target effects. The phenoxyacetamide scaffold is known to be present in molecules with a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. nih.gov This suggests that this compound could interact with multiple biological targets, a concept known as polypharmacology.

Initial screening efforts could involve broad-based in vitro assays against a panel of receptors, enzymes, and ion channels. Techniques such as differential proteomics and chemical proteomics could be employed to identify protein binding partners in an unbiased manner. Given that structurally related acetamide (B32628) derivatives have shown activity as inhibitors of enzymes like cyclooxygenase (COX), future studies could specifically investigate the interaction of this compound with COX-1 and COX-2. galaxypub.co Furthermore, considering the diverse biological activities of acetamide-containing compounds, which range from antimicrobial to antiviral and anticonvulsant effects, a wide screening approach is warranted. nih.gov

Understanding the polypharmacology of this compound is crucial. While interacting with multiple targets can lead to enhanced therapeutic efficacy, it can also result in unforeseen side effects. Therefore, a thorough characterization of its target profile will be essential for its development as a safe and effective therapeutic agent.

Advanced Mechanistic Investigations of Action at the Molecular Level

Once primary biological targets have been identified, advanced mechanistic investigations will be necessary to understand how this compound exerts its effects at the molecular level. These studies should aim to delineate the precise binding mode of the compound to its target proteins and the downstream signaling pathways that are modulated.

High-resolution structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, could be used to determine the three-dimensional structure of the compound in complex with its target. This would provide invaluable insights into the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that govern binding affinity and selectivity. The presence of a bromine atom in the structure of this compound makes the investigation of halogen bonding particularly relevant.

In addition to structural studies, detailed kinetic and thermodynamic analyses of the binding process should be performed. Techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can provide quantitative data on the association and dissociation rates, as well as the enthalpic and entropic contributions to binding. This information is critical for understanding the driving forces behind the interaction and for guiding the rational design of improved derivatives. Furthermore, cell-based assays and animal models will be essential to validate the molecular mechanism of action in a physiological context and to correlate target engagement with cellular and in vivo responses.

Development of Next-Generation Derivatives with Enhanced Selectivity and Potency

A key future direction for research on this compound will be the design and synthesis of next-generation derivatives with improved pharmacological properties. The goal of such efforts would be to enhance the potency of the compound against its desired target(s) while simultaneously increasing its selectivity and minimizing off-target effects.

Structure-activity relationship (SAR) studies will form the foundation of this work. By systematically modifying different parts of the this compound scaffold—namely the bromophenoxy ring, the ethyl linker, and the acetamide group—and assessing the impact of these changes on biological activity, researchers can identify key structural features that are critical for potency and selectivity. For instance, the position and nature of the halogen substituent on the phenoxy ring could be varied to explore its influence on binding affinity. nih.gov

Computational modeling and molecular docking studies can be used to guide the design of new derivatives by predicting their binding modes and affinities for target proteins. researchgate.net This in silico approach can help to prioritize the synthesis of compounds with the highest probability of success, thereby saving time and resources. The synthesis of a library of analogs will allow for a comprehensive exploration of the chemical space around the parent molecule, leading to the identification of lead compounds with optimized properties for further preclinical development. For example, the synthesis of novel heterocyclic acetamide derivatives has been shown to yield compounds with potent analgesic and anti-inflammatory activities. researchgate.net

Integration of Multidisciplinary Approaches in Compound Design and Optimization

The successful design and optimization of novel therapeutic agents based on the this compound scaffold will necessitate the integration of multidisciplinary approaches. This involves a close collaboration between medicinal chemists, computational chemists, structural biologists, pharmacologists, and toxicologists.

Computational chemistry will play a pivotal role in the early stages of drug design, from virtual screening and hit identification to lead optimization. Molecular dynamics simulations can provide insights into the dynamic behavior of the compound-target complex, while quantum mechanics calculations can be used to refine our understanding of the electronic properties of the molecule.

Medicinal chemists will be responsible for the synthesis of novel derivatives, guided by the insights from computational and biological studies. Advances in synthetic organic chemistry will be crucial for the efficient and stereoselective synthesis of complex analogs. The development of environmentally friendly synthetic protocols, such as those utilizing microwave or ultrasound assistance, could also be explored. researchgate.net

Pharmacological evaluation will involve a battery of in vitro and in vivo assays to characterize the potency, selectivity, and mechanism of action of the new compounds. This will be complemented by ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies to assess the drug-like properties of the molecules and to identify any potential liabilities. This integrated, team-based approach will be essential to navigate the complexities of the drug discovery and development process.

Methodological Advancements in Synthesis and Characterization for this compound

Future research should also focus on developing more efficient and sustainable synthetic methods for this compound and its derivatives. While the synthesis of phenoxyacetamides is generally well-established, often involving the reaction of a substituted phenol (B47542) with an N-substituted 2-chloroacetamide, there is always room for improvement. researchgate.net

Methodological advancements could include the development of novel catalytic systems that allow for milder reaction conditions, higher yields, and greater functional group tolerance. The exploration of flow chemistry techniques could also offer advantages in terms of scalability, safety, and reproducibility. Furthermore, the development of "green" synthetic routes that minimize the use of hazardous reagents and solvents is an important goal. archivepp.com

Q & A

Q. How do steric and electronic effects of the bromophenoxy group influence reactivity in cross-coupling reactions?

  • Methodological Answer: The bromine atom facilitates Suzuki-Miyaura coupling (e.g., with arylboronic acids) due to its electronegativity and leaving-group ability. Steric hindrance from the ethylacetamide chain may reduce reaction rates; mitigate this using bulky ligands (e.g., SPhos) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.